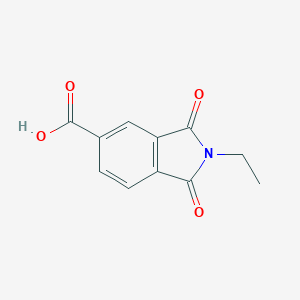

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHDMAFJLDZEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351706 | |

| Record name | 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137247-85-9 | |

| Record name | 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound belonging to the phthalimide class of molecules. This guide provides a comprehensive overview of its chemical properties, a likely synthesis protocol, and its role as a crucial intermediate in the development of biologically active molecules. While direct biological activity of this specific compound is not extensively documented, its core structure is a key component in a variety of derivatives exhibiting significant pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This document aims to serve as a technical resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical Identity and Properties

This compound is a solid substance with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1] Its chemical structure features a central isoindoline-1,3-dione ring system, N-substituted with an ethyl group, and a carboxylic acid group attached to the benzene ring.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| CAS Number | 137247-85-9 | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16) | [1] |

| SMILES | CCN1C(=O)c2ccc(cc2C1=O)C(O)=O |

Synonyms:

-

2-ethyl-1,3-dioxoisoindole-5-carboxylic acid[1]

-

2-ethyl-1,3-dioxo-5-isoindolinecarboxylic acid[1]

-

N-ethylphthalimide-4-carboxylic acid

Safety Information

Based on available data, this compound is classified with the following hazards:

-

GHS Pictograms: GHS07 (Exclamation mark)

-

Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

-

Precautionary Codes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Synthesis Protocol

General Experimental Protocol: Synthesis of N-Substituted Phthalimides from Anhydrides

The synthesis is typically a two-step, one-pot reaction. First, the amine reacts with the anhydride to form an intermediate phthalamic acid. Then, upon heating, this intermediate undergoes cyclodehydration to form the imide.

Materials:

-

Trimellitic anhydride

-

Ethylamine (or ethylamine hydrochloride)

-

Glacial acetic acid (as solvent and catalyst)[4] or another high-boiling point solvent like toluene.[5]

-

Optional: A dehydrating agent such as p-toluenesulfonic acid if a lower boiling point solvent is used.[5]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride in a suitable solvent (e.g., glacial acetic acid).

-

Add a molar equivalent of ethylamine to the solution. If using ethylamine hydrochloride, a base such as potassium acetate may be required.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Development

Extensive literature searches did not yield specific biological activity data for this compound itself. Its primary role appears to be that of a chemical intermediate or building block for the synthesis of more complex, biologically active molecules. The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous therapeutic agents.

Biological Activities of Isoindoline-1,3-dione Derivatives

Derivatives of the core isoindoline-1,3-dione structure have been shown to possess a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Several N-substituted phthalimide derivatives have been investigated as non-steroidal analgesics and anti-inflammatory agents.[6][7]

-

Anticonvulsant Activity: The isoindoline-1,3-dione moiety is a key feature in several compounds evaluated for their anticonvulsant properties in the management of epilepsy.[7][8]

-

Enzyme Inhibition:

-

Heparanase Inhibition: Certain derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. Some of these compounds exhibit anti-angiogenic effects.[9]

-

Cholinesterase Inhibition: Derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[10]

-

-

Other Activities: The isoindoline-1,3-dione scaffold is also found in molecules with hypolipidemic, antimicrobial, and antipsychotic activities.[6][7]

The carboxylic acid group on this compound provides a convenient handle for further chemical modifications, allowing for the attachment of various pharmacophores to the core structure, thereby enabling the exploration of a diverse chemical space in drug discovery programs.

Caption: The role of the core compound as a precursor to bioactive derivatives.

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthetic route from readily available starting materials. While it does not appear to have significant intrinsic biological activity, its structural features, particularly the isoindoline-1,3-dione core and the reactive carboxylic acid group, make it an important building block in the synthesis of a wide array of pharmacologically active compounds. Researchers in drug discovery can utilize this molecule as a scaffold for the development of novel therapeutics targeting a range of diseases. Future research could focus on the synthesis and biological evaluation of novel derivatives of this compound to further explore its potential in medicinal chemistry.

References

- 1. This compound [cymitquimica.com]

- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development, as well as for researchers in organic and medicinal chemistry.

Chemical Structure and Identification

This compound is a derivative of phthalimide, characterized by an ethyl group attached to the nitrogen atom of the isoindoline-1,3-dione core and a carboxylic acid group substituted at the 5-position of the aromatic ring.

Below is a 2D representation of the chemical structure:

In-Depth Technical Guide: 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 137247-85-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 137247-85-9). This compound belongs to the N-substituted phthalimide class, a group of molecules recognized for their diverse biological activities. This document consolidates available data on its physicochemical properties, synthesis, and potential biological applications, with a focus on experimental details relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Data for this compound [1][2]

| Property | Value |

| CAS Number | 137247-85-9 |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | 2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |

| Synonyms | 2-ethyl-1,3-dioxoisoindole-5-carboxylic acid, N-Ethylphthalimide-4-carboxylic acid |

| Appearance | Solid |

| Boiling Point | 426.3 °C at 760 mmHg |

| Density | 1.435 g/cm³ |

| InChI Key | FMHDMAFJLDZEKG-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)c2ccc(cc2C1=O)C(=O)O |

Synthesis

The primary route for the synthesis of this compound involves the reaction of trimellitic anhydride with ethylamine. This reaction is a standard method for the preparation of N-substituted phthalimides.

General Reaction Scheme

The synthesis proceeds via a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl, followed by intramolecular cyclization with the elimination of water.

Caption: General synthesis pathway.

Detailed Experimental Protocol

Materials:

-

Trimellitic anhydride

-

Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat liquid)

-

Glacial acetic acid (as a solvent and catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride in glacial acetic acid.

-

Slowly add an equimolar amount of ethylamine to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Biological Activity and Potential Applications

The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this class have demonstrated a wide array of therapeutic potentials.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of isoindoline-1,3-dione derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis. While specific data for this compound is not available, its structural similarity to other active compounds suggests it may warrant investigation as a potential anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic activity of a compound against cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media and add them to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: MTT assay experimental workflow.

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[3][4][5] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to symptomatic improvement in patients.

Experimental Protocol: Ellman's Assay for AChE Inhibition [3]

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI, the substrate), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of acetylcholinesterase enzyme.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (this compound at various concentrations), and the AChE enzyme solution. Include a control without the inhibitor and a blank without the enzyme.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Acetylcholinesterase inhibition signaling pathway.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. While specific biological data for this particular compound is limited in the public domain, the well-documented anticancer and acetylcholinesterase inhibitory activities of related isoindoline-1,3-dione derivatives make it a compound of interest for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological activities of this and similar molecules. Future studies should focus on the detailed biological evaluation of this compound to elucidate its specific mechanism of action and to determine its potential as a lead compound in drug discovery programs.

References

- 1. This compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected isoindoline-1,3-dione derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [1] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL | [1] |

| Compound 7 (containing azide and silyl ether) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [2] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid 7a | - | 2.1 | [3] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid 7f | - | 2.1 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of novel isoindoline-1,3-dione derivatives.

Materials:

-

Human cancer cell lines (e.g., K562, Raji)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compounds (isoindoline-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Intrinsic Apoptosis

Many isoindoline-1,3-dione derivatives induce apoptosis through the intrinsic or mitochondrial pathway. The following diagram illustrates this key signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Background of N-substituted Phthalimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of N-substituted phthalimides. This class of compounds, characterized by a phthalimide core with a substituent on the nitrogen atom, has a rich history in organic chemistry and continues to be a fertile ground for drug discovery and development.

Discovery and Historical Background

The journey of N-substituted phthalimides began in the late 19th century with the pioneering work of German chemist Siegmund Gabriel . In 1887, Gabriel discovered a method to synthesize primary amines by the alkylation of potassium phthalimide, a reaction now famously known as the Gabriel Synthesis .[1][2][3] This discovery was a significant advancement in organic synthesis as it provided a reliable method to form primary amines without the common issue of over-alkylation that occurs with the direct alkylation of ammonia.[4]

Siegmund Gabriel (1851-1924) was a prominent German chemist who made significant contributions to the field of heterocyclic chemistry.[2][5] His work on the synthesis of cyclic nitrogen compounds laid the foundation for the preparation of a vast array of organic molecules.[5] The Gabriel synthesis, initially developed for the preparation of simple primary amines, was later adapted by Gabriel in 1889 for the synthesis of amino acids.[2]

The original Gabriel synthesis involved the reaction of potassium phthalimide with an alkyl halide, followed by acidic hydrolysis to release the primary amine.[1][6] However, the harsh acidic conditions limited its application with sensitive substrates.[6] A significant improvement was introduced in 1926 by H.R. Ing and R.H.F. Manske, who developed a milder method for the cleavage of the N-alkylphthalimide using hydrazine hydrate. This modification, known as the Ing-Manske procedure , broadened the scope and utility of the Gabriel synthesis.[1][6]

The true therapeutic potential and complexity of N-substituted phthalimides were unveiled with the synthesis of thalidomide in 1954 by the German pharmaceutical company Grünenthal.[1] Initially marketed as a sedative, its tragic teratogenic effects led to its withdrawal from the market in the early 1960s.[1] However, further research revealed its potent anti-inflammatory and immunomodulatory properties, leading to its repurposing for the treatment of multiple myeloma and other conditions.[1][7] The study of thalidomide and its analogs, such as lenalidomide and pomalidomide, has opened up new avenues in drug development, particularly in the field of targeted protein degradation.[1]

Synthesis of N-substituted Phthalimides

The synthesis of N-substituted phthalimides can be broadly categorized into the classical Gabriel synthesis and more modern methodologies.

The Gabriel Synthesis

The Gabriel synthesis remains a cornerstone for the preparation of primary amines and, by extension, N-substituted phthalimides as the key intermediates. The overall process involves two main steps: N-alkylation of phthalimide and subsequent cleavage to yield the primary amine, although for the synthesis of N-substituted phthalimides as the final product, only the first step is relevant.

General Reaction Scheme:

Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide

This protocol provides a detailed procedure for the synthesis of N-benzylphthalimide, a common example of an N-substituted phthalimide prepared via the Gabriel synthesis.

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate

-

Benzyl chloride

-

Methanol

-

Hydrazine hydrate (85%) (for optional amine liberation)

Procedure for N-Benzylphthalimide Synthesis:

-

In a round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate by grinding them into a fine powder.[8]

-

Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a potent lachrymator and skin irritant.[8]

-

Heat the mixture at a gentle reflux for 2 hours.[8]

-

Allow the reaction mixture to cool to room temperature.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure N-benzylphthalimide. The expected yield of the crude product is 28-31 g (72-79%).[8]

Optional Procedure for Benzylamine Liberation (Ing-Manske Procedure):

-

Combine 23.7 g of N-benzylphthalimide, 7 ml of 85% hydrazine hydrate, and 80 ml of methanol in a 250-ml round-bottomed flask. Caution: Hydrazine is highly toxic.[8]

-

Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.[8]

-

After cooling, the primary amine (benzylamine) can be isolated from the filtrate.

Workflow for the Gabriel Synthesis of N-Benzylphthalimide

Caption: Workflow for the synthesis of N-benzylphthalimide and optional amine liberation.

Modern Synthetic Methods

While the Gabriel synthesis is a classic, several modern methods have been developed for the synthesis of N-substituted phthalimides, often offering milder reaction conditions, higher yields, and broader substrate scope.

-

Microwave-assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between phthalic anhydride and primary amines, leading to shorter reaction times and often improved yields.[9]

-

Palladium-catalyzed Reactions: Palladium catalysis has been employed for the synthesis of N-substituted phthalimides through various strategies, including the [4+1] cycloaddition of 2-iodo-N-phenylbenzamides and difluorocarbene precursors.[10][11]

-

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient way to synthesize complex N-substituted phthalimides from simple starting materials. For example, an ultrasound-promoted reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefins has been reported.[12][13]

-

Denitrogenative Cyanation: A metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source to produce N-aryl and N-alkyl phthalimides in good to high yields.[14]

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl Phthalimides

This protocol describes a general procedure for the rapid and efficient synthesis of N-aryl phthalimides using microwave irradiation.

Materials:

-

Phthalic anhydride

-

Substituted aniline (e.g., p-toluidine)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a microwave-safe reaction vessel, combine phthalic anhydride (1 mmol) and the desired substituted aniline (1 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 150-250°C) for a short duration (e.g., 3-10 minutes).[9]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The resulting solid product is then recrystallized from a suitable solvent like ethanol to afford the pure N-aryl phthalimide.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and characterization of various N-substituted phthalimides.

Table 1: Synthesis of N-Substituted Phthalimides - Reaction Conditions and Yields

| Entry | N-Substituent | Method | Reaction Conditions | Yield (%) | Reference |

| 1 | Benzyl | Gabriel Synthesis | Reflux with K₂CO₃ and Benzyl Chloride, 2h | 72-79 | [8] |

| 2 | Phenyl | Microwave | Phthalic anhydride, Aniline, 150-250°C, 3-10 min | 89-52 | [9] |

| 3 | 4-Methylphenyl | Ultrasound-Promoted MCR | Et₃N, EtOH, Ultrasound, 20 min | 75 | [13] |

| 4 | 4-Chlorophenyl | Ultrasound-Promoted MCR | Et₃N, EtOH, Ultrasound, 20 min | 88 | [13] |

| 5 | N-Aryl/Alkyl | Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-one, TMSCN, DIPEA, DMSO, 120°C, 36h | 77-91 | [14] |

Table 2: Spectroscopic Data for Representative N-Substituted Phthalimides

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (νmax, cm-1) | Reference |

| N-(4-Methoxybenzylideneamino)-4,5,6,7-tetrachloroisoindoline-1,3-dione | 9.02 (s, 1H, N=CH), 7.86-7.83 (d, 2H, Ar-H), 7.10-7.07 (d, 2H, Ar-H), 3.82 (s, 3H, -OCH₃) | 163.2, 162.6, 150.7, 146.4, 138.7, 133.2, 130.4, 129.4, 127.6, 116.2, 56.6 | 1782, 1734 (C=O), 1541 (C=N) | [15] |

| 2-(p-Tolyl)-4-amino-5-cyano-6-phenyl-1H-isoindole-1,3(2H)-dione | 7.47 (d, 2H), 7.42 (d, 2H), 7.37-7.29 (m, 5H), 7.22 (s, 1H), 5.98 (br s, 2H), 4.83 (s, 2H), 2.44 (s, 3H) | 168.6, 166.9, 153.6, 147.4, 140.2, 136.0, 134.4, 129.6, 128.7, 128.5, 128.3, 127.9, 115.5, 113.0, 110.1, 100.1, 41.6, 21.3 | 3448, 3330 (NH₂), 2218 (C≡N), 1759, 1704 (C=O) | [13] |

| N-(2-Methylphenyl)methyl phthalimide | 7.94 (q, 2H), 7.87 (d, 1H), 7.78 (q, 2H), 7.38 (t, 1H), 7.19 (q, 2H), 5.94 (s, 2H), 2.58 (s, 3H) | 166.88, 166.25, 140.86, 134.73, 132.57, 131.87, 131.82, 131.00, 128.44, 125.79, 124.07, 61.23, 21.84 | Not specified in reference | [11] |

Biological Activities and Signaling Pathways

N-substituted phthalimides exhibit a wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-cancer, and antimicrobial effects.[7][16] The therapeutic potential of this scaffold is exemplified by thalidomide and its derivatives.

Mechanism of Action of Thalidomide and Analogs: The Cereblon Pathway

The diverse biological effects of thalidomide, lenalidomide, and pomalidomide are primarily mediated by their binding to the cereblon (CRBN) protein.[1][4] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).[17]

The binding of a thalidomide analog to CRBN acts as a "molecular glue," altering the substrate specificity of the E3 ligase complex.[17] This leads to the recruitment of "neosubstrates," which are not normally targeted by CRL4CRBN, for ubiquitination and subsequent degradation by the proteasome.[1][4]

Key neosubstrates and their downstream effects include:

-

Ikaros (IKZF1) and Aiolos (IKZF3): Degradation of these lymphoid transcription factors is crucial for the anti-myeloma activity of lenalidomide and pomalidomide.[1]

-

SALL4 (Sal-like protein 4): The degradation of this transcription factor is linked to the teratogenic effects of thalidomide.[4]

-

CK1α (Casein Kinase 1α): Lenalidomide induces the degradation of CK1α, which is beneficial in myelodysplastic syndromes with a 5q deletion.[1]

The degradation of these substrates leads to a cascade of downstream effects, including the modulation of cytokine production, such as the inhibition of Tumor Necrosis Factor-alpha (TNF-α) , and the stimulation of interleukin-2 (IL-2) production, contributing to the overall immunomodulatory and anti-cancer effects.[6][18]

Signaling Pathway of Thalidomide and its Analogs

Caption: The signaling pathway of thalidomide and its analogs via the CRL4-CRBN E3 ubiquitin ligase complex.

Conclusion

From its origins in the landmark Gabriel synthesis to its central role in the development of targeted protein degraders, the N-substituted phthalimide scaffold has proven to be of enduring importance in chemical and pharmaceutical sciences. The versatility of its synthesis and the wide spectrum of biological activities exhibited by its derivatives ensure that N-substituted phthalimides will continue to be a focus of research for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals aiming to explore and innovate within this exciting class of compounds.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Recent Advances and Future Prospects of Phthalimide Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. journals.plos.org [journals.plos.org]

- 12. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ac1.hhu.de [ac1.hhu.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. This compound, a derivative of trimellitic anhydride, serves as a valuable building block in medicinal chemistry and materials science. The synthesis involves the reaction of trimellitic anhydride with ethylamine to form an intermediate amic acid, followed by cyclodehydration to yield the final imide. This protocol outlines the necessary reagents, equipment, and procedural steps, along with methods for purification and characterization of the product.

Introduction

This compound, also known as N-ethyltrimellitimide, belongs to the class of N-substituted phthalimides. The presence of both a carboxylic acid group and a stable imide ring makes it a versatile intermediate for further chemical modifications. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the N-ethylphthalimide core is a common scaffold in the development of various biologically active molecules. The synthesis is based on the well-established reaction between an acid anhydride and a primary amine.

Reaction Scheme

The synthesis of this compound proceeds via a two-step, one-pot reaction:

-

Amic Acid Formation: Nucleophilic attack of ethylamine on one of the carbonyl groups of trimellitic anhydride leads to the opening of the anhydride ring and the formation of an intermediate amic acid.

-

Imidation (Cyclodehydration): Subsequent heating of the amic acid intermediate results in the elimination of a water molecule to form the stable five-membered imide ring.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from trimellitic anhydride and ethylamine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Trimellitic anhydride | ≥97% | Sigma-Aldrich |

| Ethylamine (70 wt. % in H₂O) | Sigma-Aldrich | |

| Glacial Acetic Acid | ACS Reagent | Fisher Scientific |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethanol | 200 proof, absolute | Fisher Scientific |

| Deionized Water |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend trimellitic anhydride (1.0 eq) in toluene (100 mL).

-

Addition of Ethylamine: While stirring at room temperature, add a solution of ethylamine (1.05 eq) in water dropwise to the suspension. The reaction is exothermic, and a precipitate of the amic acid intermediate may form.

-

Amic Acid Formation: Continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the amic acid.

-

Imidation: To the reaction mixture, add glacial acetic acid (20 mL). Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Reaction Monitoring: Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the formation of the product.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted ethylamine, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

-

Purification:

-

Purify the crude product by recrystallization from an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol and add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Data Presentation

Product Characterization

| Property | Value |

| Chemical Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Purity (by HPLC) | To be determined experimentally |

| Yield | To be determined experimentally |

Spectroscopic Data (Expected)

| Technique | Expected Features |

| ¹H NMR (DMSO-d₆) | Aromatic protons, ethyl group protons (quartet and triplet), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbons of the imide and carboxylic acid, aromatic carbons, and carbons of the ethyl group. |

| FT-IR (KBr, cm⁻¹) | Broad O-H stretch for the carboxylic acid, C=O stretches for the imide and carboxylic acid, C-N stretch, and aromatic C-H stretches. |

| Mass Spec. (ESI-) | [M-H]⁻ ion corresponding to the molecular weight of the product. |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toluene is flammable and toxic; avoid inhalation and contact with skin.

-

Ethylamine is corrosive and has a strong odor; handle with care.

-

Glacial acetic acid is corrosive; avoid contact with skin and eyes.

-

The reaction is heated to high temperatures; use caution to prevent burns.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of this compound. This compound can be used as a key intermediate in the synthesis of a variety of more complex molecules for applications in drug discovery and materials science. The provided workflow and characterization guidelines will assist researchers in successfully preparing and verifying this valuable chemical building block.

Synthesis of Isoindoline Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of isoindoline derivatives, a core scaffold in numerous biologically active compounds and pharmaceutical agents. The protocols outlined herein are designed to be reproducible and scalable for applications in medicinal chemistry and drug development. This guide focuses on three distinct and effective methods: One-Pot Multicomponent Synthesis, Domino Reaction from a Cyclopropane Precursor, and Reductive C-N Coupling/Amidation. Each protocol is accompanied by quantitative data, detailed methodologies, and a visual representation of the experimental workflow.

Introduction

The isoindoline moiety is a privileged heterocyclic scaffold found in a variety of natural products and synthetic molecules with significant therapeutic properties. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs. This application note details robust and versatile synthetic strategies to access these valuable compounds.

I. Synthetic Methodologies

This guide presents three distinct methods for the synthesis of isoindoline derivatives, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions.

Method 1: One-Pot Multicomponent Synthesis of 3-Substituted Isoindolinones

This method utilizes a modular solid-phase multicomponent reaction to generate chiral 3-substituted isoindolinones. The reaction involves a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile, often facilitated by microwave irradiation to improve yields and reaction times.[1][2]

Method 2: Domino Reaction from a Donor-Acceptor Cyclopropane

This approach is based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of an aromatic substituent and various primary amines.[3] This process involves sequential alkylation of the amine and intramolecular cyclization.

Method 3: Reductive C-N Coupling and Intramolecular Amidation

This protocol describes the synthesis of N-substituted isoindolinones through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines.[4] This method is notable for its use of a platinum nanowire catalyst and hydrogen gas.

II. Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiency and conditions.

| Method | Key Reagents | Catalyst/Promoter | Reaction Time | Temperature | Yield (%) | Reference(s) |

| Multicomponent Synthesis | Chiral β-keto lactam, aldehyde, isocyanide, dienophile | Ti(iPrO)4 (0.6 equiv.) | 20 min | 90 °C (MW) | Good to excellent | [1][2] |

| Domino Reaction | Donor-acceptor cyclopropane, primary amines (anilines, benzylamines, cycloalkylamines) | None | Not Specified | 90-110 °C | Moderate to high | [3] |

| Reductive C-N Coupling | 2-Carboxybenzaldehyde, amines | Ultrathin Pt nanowires | Not Specified | Not Specified | Excellent | [4] |

III. Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of 3-Substituted Isoindolinones[1][2]

Materials:

-

Chiral β-keto lactam

-

Aldehyde (solid-supported or in solution)

-

Isocyanide

-

Dienophile (solid-supported or in solution)

-

Titanium(IV) isopropoxide (Ti(iPrO)4)

-

Microwave reactor

Procedure:

-

To a microwave vial, add the chiral β-keto lactam, aldehyde (4 equivalents), isocyanide (4 equivalents), and dienophile (4 equivalents).

-

Add Ti(iPrO)4 (0.6 equivalents) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 90 °C for 20 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

Purify the product using appropriate chromatographic techniques.

Protocol 2: Domino Reaction for Isoindoline Synthesis from a Cyclopropane Precursor[3]

Materials:

-

Donor-acceptor cyclopropane with an ortho-bromomethyl aromatic substituent

-

Primary amine (e.g., aniline, benzylamine, or cycloalkylamine)

-

Appropriate solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, dissolve the donor-acceptor cyclopropane in the chosen solvent.

-

Add the primary amine to the solution.

-

Heat the reaction mixture to 90-110 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Synthesis of N-Substituted Isoindolinones via Reductive C-N Coupling[4]

Materials:

-

2-Carboxybenzaldehyde

-

Amine (e.g., primary amine, hydrazine)

-

Ultrathin Pt nanowires catalyst

-

Hydrogen gas (1 bar)

-

Appropriate solvent

Procedure:

-

To a reaction flask, add 2-carboxybenzaldehyde and the desired amine.

-

Add the ultrathin Pt nanowires catalyst.

-

Flush the flask with hydrogen gas and maintain a pressure of 1 bar.

-

Stir the reaction mixture under the hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting N-substituted isoindolinone by recrystallization or column chromatography.

IV. Visualized Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

Caption: Workflow for the One-Pot Multicomponent Synthesis.

References

- 1. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple method for the synthesis of isoindoline derivatives - ProQuest [proquest.com]

- 4. Isoindolinone synthesis [organic-chemistry.org]

Application Notes and Protocols for 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a versatile chemical intermediate featuring a phthalimide moiety, a common scaffold in medicinal chemistry. The carboxylic acid group provides a convenient handle for derivatization, primarily through amide bond formation, enabling the synthesis of a diverse range of compounds with potential biological activities. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of bioactive molecules, with a focus on the development of heparanase inhibitors.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | |

| Molecular Weight | 219.19 g/mol | |

| Appearance | Solid | |

| CAS Number | 137247-85-9 |

Application in Drug Discovery: Heparanase Inhibitors

Derivatives of isoindoline-5-carboxylic acid have been identified as a novel class of small molecule inhibitors of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2] Upregulation of heparanase is associated with cancer progression, metastasis, and angiogenesis, making it a promising therapeutic target.[3]

The general structure of these inhibitors consists of the isoindoline-5-carboxamide core coupled to various substituted aromatic or heterocyclic moieties. The carboxylic acid of the parent molecule is crucial for inhibitory activity.[2]

Quantitative Data: Biological Activity of Isoindoline-5-carboxamide Derivatives

The following table summarizes the in vitro heparanase inhibitory activity (IC₅₀) of representative N-substituted 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide derivatives, demonstrating the potential for potent inhibition through modification at the carboxylic acid position.

| Compound ID | R Group (N-substituent) | Heparanase IC₅₀ (µM) |

| 1 | 4-propylamino-5-(5-(4-chlorophenyl)benzoxazol-2-yl)phenyl | 0.2 - 0.5 |

| 2 | 4-(benzylamino)phenyl | > 100 |

| 3 | 4-(phenethylamino)phenyl | 10 |

| 4 | 4-(3-phenylpropylamino)phenyl | 1.5 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3269-73.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-ethyl-1,3-dioxoisoindoline-5-carboxamides

This protocol describes a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-ethyl-1,3-dioxoisoindoline-5-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-85% (dependent on the specific aniline used).

Protocol 2: Heparanase Inhibition Assay (In Vitro)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against heparanase.

Materials:

-

Recombinant human heparanase

-

Heparan sulfate substrate

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 2 mM CaCl₂, and 0.1% CHAPS)

-

Quenched fluorescent substrate (e.g., Fondaparinux-fluorescein)

-

96-well microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of the inhibitor compound in DMSO.

-

In a 96-well plate, add the assay buffer, heparan sulfate substrate, and varying concentrations of the inhibitor compound.

-

Initiate the reaction by adding recombinant human heparanase to each well.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add the quenched fluorescent substrate. The cleavage of this substrate by the remaining active heparanase will result in an increase in fluorescence.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of heparanase inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Evaluation of Heparanase Inhibitors

Caption: Workflow for Synthesis and Evaluation of Heparanase Inhibitors.

Signaling Pathway: Role of Heparanase in Tumor Angiogenesis

Caption: Heparanase-Mediated Signaling in Tumor Angiogenesis.

References

- 1. The heparanase/syndecan-1 axis in cancer: mechanisms and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Non-steroidal Analgesics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key experimental protocols and data interpretation methods used in the development of non-steroidal analgesics (NSAIDs). The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3][4] The development pipeline for new NSAIDs focuses on identifying compounds with high efficacy and improved safety profiles, particularly concerning gastrointestinal and cardiovascular side effects.[5][6]

Core Concepts in NSAID Development

The foundational principle in the discovery of novel NSAIDs is the selective inhibition of the COX-2 isoenzyme over COX-1.[2][7] COX-1 is constitutively expressed in many tissues and plays a protective role in the gastrointestinal tract and kidneys, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][4] Therefore, selective COX-2 inhibitors are designed to reduce inflammation and pain with a lower risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.[7]

Key Experimental Workflows

The development of a new non-steroidal analgesic typically follows a structured workflow, from initial screening to preclinical in vivo validation. This process is essential to identify potent and safe drug candidates.

References

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. mdpi.com [mdpi.com]

- 6. Evolving therapeutic strategies to improve nonsteroidal anti-inflammatory drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure für das biologische Screening

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung von 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure, einer wichtigen Ausgangsverbindung für die Synthese von biologisch aktiven Molekülen. Die hier beschriebenen Methoden konzentrieren sich auf die Bildung von Amid- und Esterderivaten, die für das Screening in verschiedenen biologischen Assays von Bedeutung sind.

Einleitung

Die Isoindolin-1,3-dion-Struktur ist ein bekanntes Pharmakophor, das in einer Vielzahl von therapeutischen Wirkstoffen vorkommt. Derivate dieser Klasse haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter entzündungshemmende, analgetische, krebsbekämpfende und enzymhemmende Eigenschaften. Die Derivatisierung der Carbonsäuregruppe an Position 5 des Isoindolin-1,3-dion-Ringsystems ermöglicht die systematische Modifikation der Molekülstruktur, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu optimieren.

Chemische Grundlagen der Derivatisierung

Die Carbonsäurefunktion der 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure ist ein vielseitiger Angriffspunkt für chemische Modifikationen. Die beiden primären Derivatisierungsstrategien, die in diesen Anwendungsbeispielen behandelt werden, sind die Amidkopplung und die Veresterung.

-

Amidkopplung: Die Reaktion der Carbonsäure mit einem Amin führt zur Bildung einer Amidbindung. Dies ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie zur Erstellung von Wirkstoffbibliotheken.

-

Veresterung: Die Reaktion der Carbonsäure mit einem Alkohol in Gegenwart eines sauren Katalysators oder eines Kopplungsreagenzes ergibt einen Ester.

Diese Derivatisierungen können die Löslichkeit, Stabilität, Bioverfügbarkeit und das Bindungsverhalten des Moleküls an seinem biologischen Zielmolekül signifikant beeinflussen.

Experimentelle Protokolle

Protokoll 1: Synthese von N-substituierten 2-Ethyl-1,3-dioxoisoindolin-5-carboxamiden

Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese einer Bibliothek von Amidderivaten zur biologischen Evaluierung.

Materialien:

-

2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure

-

Verschiedene primäre und sekundäre Amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDCI)

-

4-Dimethylaminopyridin (DMAP)

-

N,N-Diisopropylethylamin (DIPEA)

-

Dichlormethan (DCM), wasserfrei

-

Dimethylformamid (DMF), wasserfrei

-

Salzsäure (HCl), 1 N

-

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

-

Magnesiumsulfat (MgSO₄), wasserfrei

-

Standard-Laborausrüstung (Rundkolben, Magnetrührer, Scheidetrichter, etc.)

-

Dünnschichtchromatographie (DC)-Platten (Kieselgel)

-

Säulenchromatographie-Ausrüstung (Kieselgel)

Prozedur:

-

In einem trockenen Rundkolben werden 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure (1,0 Äq.), das gewünschte Amin (1,2 Äq.) und DMAP (0,1 Äq.) in wasserfreiem DCM oder DMF gelöst.

-

Die Reaktionsmischung wird auf 0 °C in einem Eisbad abgekühlt.

-

EDCI (1,5 Äq.) und DIPEA (2,0 Äq.) werden langsam zu der gekühlten Lösung gegeben.

-

Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

-

Nach Abschluss der Reaktion wird die Mischung mit DCM verdünnt und nacheinander mit 1 N HCl, gesättigter NaHCO₃-Lösung und Wasser gewaschen.

-

Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

-

Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amidderivat zu erhalten.

Protokoll 2: Synthese von Estern der 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure

Dieses Protokoll beschreibt die Fischer-Veresterung, eine klassische Methode zur Synthese von Estern.

Materialien:

-

2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure

-

Verschiedene Alkohole (z.B. Methanol, Ethanol, Propanol)

-

Konzentrierte Schwefelsäure (H₂SO₄)

-

Natriumbicarbonatlösung, gesättigt

-

Wasserfreies Natriumsulfat (Na₂SO₄)

-

Standard-Laborausrüstung, einschließlich Rückflusskühler

Prozedur:

-

2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure (1,0 Äq.) wird in einem Überschuss des gewünschten Alkohols (dient als Lösungsmittel und Reaktant) in einem Rundkolben suspendiert.

-

Einige Tropfen konzentrierte Schwefelsäure werden als Katalysator vorsichtig hinzugefügt.

-

Die Mischung wird für 4-8 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.[1][2]

-

Nach Abkühlen auf Raumtemperatur wird der überschüssige Alkohol im Vakuum entfernt.

-

Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit gesättigter Natriumbicarbonatlösung und Wasser gewaschen, um die restliche Säure zu neutralisieren und zu entfernen.

-

Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um den rohen Ester zu erhalten.

-

Eine weitere Reinigung kann durch Umkristallisation oder Säulenchromatographie erfolgen.

Datenpräsentation: Biologische Aktivität von Isoindolin-1,3-dion-Derivaten

Obwohl spezifische Daten für Derivate der 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure nicht öffentlich verfügbar sind, zeigt die folgende Tabelle repräsentative quantitative Daten für strukturell verwandte Isoindolin-1,3-dion-Derivate, um das Potenzial dieser Molekülklasse aufzuzeigen. Diese Daten können als Referenz für das Screening neu synthetisierter Verbindungen dienen.

| Verbindungsklasse | Zielmolekül/Assay | IC₅₀ / Aktivität | Referenz |

| N-substituierte Isoindolin-1,3-dione | Acetylcholinesterase (AChE) | 2.1 - 7.4 µM | [3] |

| N-substituierte Isoindolin-1,3-dione | Butyrylcholinesterase (BuChE) | 7.76 µM | [4] |

| Isoindolin-1,3-dion-Derivate | Krebszelllinien (A549, HeLa, etc.) | IC₅₀-Werte im µM-Bereich | [5] |

| Phenyl-substituierte Isoindolin-1,3-dione | Analgetische Aktivität | 1.6-mal aktiver als Metamizol-Natrium | [6][7] |

| Isoindolin-1,3-dion-Derivate | Carboanhydrase-Inhibitoren | Kᵢ-Werte im nM-Bereich |

Visualisierungen

Experimenteller Arbeitsablauf

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4481146A - Process for the preparation of an ethyl ester - Google Patents [patents.google.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Use of Isoindoline-1,3-dione Compounds

Introduction

Isoindoline-1,3-dione, commonly known as phthalimide, is a bicyclic aromatic imide that serves as a fundamental scaffold in organic synthesis and medicinal chemistry. Its derivatives are central to a wide range of laboratory applications, from the classical Gabriel synthesis of primary amines to the development of cutting-edge therapeutics. The phthalimide structure is notably present in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile class of compounds.

Application Note 1: Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

The introduction of substituents onto the imide nitrogen is a primary strategy for creating diverse libraries of isoindoline-1,3-dione derivatives. The most common and straightforward method involves the condensation of phthalic anhydride with a primary amine.[4] This reaction is robust, generally high-yielding, and serves as a foundational technique for accessing a vast chemical space.

Experimental Protocol: General Synthesis via Condensation

This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride and a primary amine.

Materials:

-

Phthalic anhydride

-

Appropriate primary amine (e.g., benzylamine, aniline derivatives)

-

Solvent (e.g., glacial acetic acid, benzene, or solvent-free conditions)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stir bar and magnetic stir plate

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0-1.1 equivalents).

-

Solvent Addition (Optional): If a solvent is used, add glacial acetic acid or benzene to the flask. Alternatively, the reaction can be performed neat (solvent-free) by gently heating the mixture.[5]

-

Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 130-150°C) with stirring.[4] The reaction time can vary from 1 to 5 hours, depending on the reactivity of the amine.[6] Monitor the progress of the reaction by observing the formation of water (a byproduct) or by using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the product crystallizes directly from the reaction mixture, it can be collected by filtration.

-

Purification: If needed, pour the cooled reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted isoindoline-1,3-dione.[6]

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][6]

Caption: General workflow for synthesizing N-substituted isoindoline-1,3-diones.

Data Summary: Synthesis Yields

The yields for this synthetic approach are generally good to excellent, depending on the specific reactants and conditions used.

| Product Type | Yield Range (%) | Reference |

| N-Arylpiperazinyl derivatives | 47.24 - 92.91 | [6] |

| 2-(phenyl(arylimino)methyl)isoindoline-1,3-diones | Good | [4] |

| N-aryl isoindoline-1,3-diones (solvent-free) | Moderate to Excellent | [5] |

Application Note 2: Targeted Protein Degradation via Cereblon (CRBN)

Isoindoline-1,3-dione derivatives, particularly thalidomide and its analogs, are renowned for their ability to function as "molecular glue" degraders.[3] They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[7] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins known as "neosubstrates," which are not natural targets of the ligase.[7][8] This mechanism is the basis for their therapeutic effects and is also exploited in the design of Proteolysis Targeting Chimeras (PROTACs), where the isoindoline-1,3-dione moiety serves as the E3 ligase-recruiting ligand.[9][10]

Caption: CRBN-mediated degradation pathway hijacked by an isoindoline-1,3-dione compound.

Protocol 1: Cellular Neosubstrate Degradation Assay (Western Blot)

This assay is the standard method to confirm that a compound induces the degradation of a target protein within cells.[7]

Materials:

-

Cell line of interest (e.g., MM.1S, HEK293T)

-

Cell culture medium and supplements

-

Test compound (isoindoline-1,3-dione derivative) dissolved in DMSO

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Primary antibody specific to the target neosubstrate protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to confirm equal loading. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. The concentration at which 50% of the protein is degraded is the DC₅₀ value.[7]

Protocol 2: PROTAC-Mediated Ubiquitination Assay

This protocol verifies that the PROTAC induces ubiquitination of the target protein.

Materials:

-

Same as Western Blot protocol, plus:

-

Proteasome inhibitor (e.g., MG132)

-

Deubiquitinase inhibitors (e.g., PR-619)

-

Primary antibody specific to ubiquitin

Procedure:

-

Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor allows ubiquitinated proteins to accumulate.[9]

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[9]

-

Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using a specific antibody.

-

Elution and Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder of polyubiquitin chains on the target protein.[9]

Caption: Simplified workflow of targeted protein degradation by a PROTAC.

Data Summary: Biological Activity of CRBN Ligands

The following table summarizes key activity metrics for well-characterized isoindoline-1,3-dione-based CRBN modulators.

| Compound | Target Neosubstrate | DC₅₀ (nM) | CRBN Binding IC₅₀ (µM) | Cell Line | Reference |

| Pomalidomide | IKZF1, IKZF3 | ~10 | ~1.8 | MM.1S | [11] |

| Lenalidomide | IKZF1, IKZF3 | ~100 | ~10 | MM.1S | [8] |

| CC-885 | GSPT1 | ~5 | ~0.1 | HCT-116 | [12] |

| PROTAC P3d | CK1δ | ~100 | N/A | MOLM-13 | [13][14] |

Note: DC₅₀ and IC₅₀ values can vary significantly based on the cell line and assay conditions.

Application Note 3: Fluorescent Probes for Analyte Detection

Derivatives of isoindoline-1,3-dione can be engineered into "turn-on" fluorescent probes. A common strategy involves modifying a 4-hydroxyisoindoline-1,3-dione core.[15] In its "off" state, a protecting group on the hydroxyl moiety quenches fluorescence by inhibiting an Excited-State Intramolecular Proton Transfer (ESIPT) process.[15][16] Upon reaction with a specific analyte, such as the reactive oxygen species (ROS) peroxynitrite (ONOO⁻), the protecting group is cleaved. This cleavage restores the ESIPT pathway, resulting in a strong, detectable fluorescent signal.[15]

Caption: Mechanism of a "turn-on" isoindoline-1,3-dione-based fluorescent probe.

Experimental Protocol: Live-Cell Imaging of Peroxynitrite

This protocol outlines the use of a probe like BHID-Bpin for detecting peroxynitrite in living cells.[15]

Materials:

-

BHID-Bpin probe stock solution (e.g., 1-10 mM in DMSO)

-

Cell culture medium (e.g., DMEM, phenol red-free for imaging)

-

Phosphate-buffered saline (PBS)

-

Cells of interest plated on glass-bottom imaging dishes

-

Peroxynitrite donor for positive control (e.g., SIN-1)

-